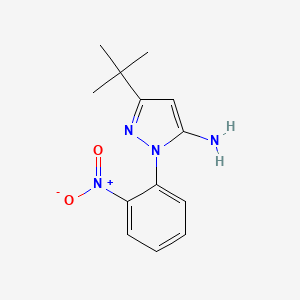

3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine

Description

Significance of Heterocyclic Compounds in Advanced Chemical Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science. Their structural diversity and ability to participate in a wide range of chemical reactions make them indispensable in medicinal chemistry, materials science, and agricultural science. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physical and chemical properties to these molecules, influencing their reactivity, polarity, and capacity for intermolecular interactions. Consequently, heterocyclic frameworks are integral components of numerous natural products, pharmaceuticals, and functional materials.

Overview of Pyrazole (B372694) Derivatives as Fundamental Chemical Scaffolds

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis. The pyrazole ring system is relatively stable and can be readily functionalized at various positions, allowing for the creation of a vast library of derivatives with tailored properties. This versatility has led to the incorporation of the pyrazole moiety into a multitude of compounds with significant biological activities. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological effects, which has cemented their importance in drug discovery and development.

Strategic Importance of Aminopyrazole Systems in Synthetic and Structural Chemistry

Aminopyrazoles, which are pyrazole derivatives bearing an amino group, are of particular strategic importance. The amino group serves as a key functional handle for further chemical transformations, enabling the construction of more complex molecular architectures, including fused heterocyclic systems. The position of the amino group on the pyrazole ring can significantly influence the molecule's electronic properties and reactivity. 5-aminopyrazoles, such as the title compound, are valuable precursors in the synthesis of a variety of fused pyrazoloazines and other bicyclic systems. From a structural standpoint, the amino group can participate in hydrogen bonding, which can dictate the crystal packing of the molecule and its interactions with biological targets. The study of aminopyrazole systems provides valuable insights into structure-activity relationships and the design of novel compounds with specific chemical and physical properties.

While detailed experimental and computational studies on 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine have been reported, much of this information is contained within specialized scientific publications. This article synthesizes the publicly available information to provide a foundational understanding of this specific molecule.

Research Findings on 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine

Detailed research findings, including synthetic methods, spectral data (NMR, IR, Mass Spectrometry), and crystal structure information for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine , are documented in the scientific literature. For instance, a comprehensive study is available in the Journal of Molecular Structure mdpi.com.

For comparative context, the synthesis of the isomeric compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, involves the reaction of 3-nitrophenylhydrazine (B1228671) with 4,4-dimethyl-3-oxopentanenitrile in the presence of hydrochloric acid. nih.gov This reaction yields the final product as a yellow solid. nih.gov It is plausible that a similar synthetic strategy is employed for the 2-nitro isomer.

The structural analysis of the 3-nitro isomer by X-ray crystallography revealed a monoclinic crystal system. nih.gov In this isomer, the pyrazole and the 3-nitrophenyl rings are not coplanar, exhibiting a significant dihedral angle. nih.gov The crystal structure is stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, forming sheets. nih.gov Such detailed structural information for the 2-nitro isomer is crucial for understanding its solid-state properties and is likely detailed in the aforementioned specialized literature.

Below is a summary of key identifiers for the related 3-nitro isomer, which can be used for comparative purposes.

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₄O₂ |

| Molecular Weight | 260.30 g/mol |

| Crystal System | Monoclinic |

| Dihedral Angle (Pyrazole/Phenyl) | 50.61 (6)° |

Data for 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-2-(2-nitrophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-6-4-5-7-10(9)17(18)19/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIWBAFWNXICID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 1 2 Nitrophenyl 1h Pyrazol 5 Amine and Analogues

Classical Approaches to Pyrazole (B372694) Ring Construction

The foundational methods for synthesizing the pyrazole ring are versatile and have been refined over many years. These classical routes typically involve the formation of the five-membered diazole ring from acyclic precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction first reported by Knorr in 1883. mdpi.combeilstein-journals.org This approach involves the reaction of a bidentate nucleophile, such as hydrazine, with a 1,3-dielectrophile like a β-diketone or a β-ketoester. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov A significant challenge in this method, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyls, is the potential formation of two regioisomers. mdpi.comnih.gov

Another classical approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.combeilstein-journals.org This reaction typically forms pyrazoline intermediates via a Michael addition, which are then oxidized to the corresponding pyrazole. nih.govnih.gov If the α,β-unsaturated system contains a suitable leaving group, the pyrazole can be formed directly through an elimination step. nih.gov

Table 1: Overview of Classical Cyclocondensation Reactions for Pyrazole Synthesis

| Precursor 1 | Precursor 2 | Key Intermediate(s) | Product | Reference(s) |

|---|---|---|---|---|

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Hydrazone | Substituted Pyrazole | nih.gov, mdpi.com, beilstein-journals.org |

| Hydrazine Derivative | α,β-Unsaturated Carbonyl | Pyrazoline | Substituted Pyrazole | nih.gov, mdpi.com, nih.gov |

| Hydrazine Derivative | α,β-Alkynic Aldehyde/Ketone | Alkynic Hydrazone | Substituted Pyrazole | mdpi.com |

Exploration of 1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another powerful strategy for constructing the pyrazole ring. This method typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond (alkene or alkyne). nih.govacs.org

The reaction of diazo compounds with alkynes is a convergent method for preparing pyrazoles. acs.org However, the preparation and handling of diazo compounds, which can be toxic and explosive, presents a significant drawback for this method's preparative utility. acs.org To circumvent this, methods have been developed to generate the diazo compounds in situ from precursors like tosylhydrazones. acs.org The regioselectivity of the cycloaddition can be influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne. acs.org

Nitrile imines, generated in situ from hydrazonoyl halides, also serve as effective 1,3-dipoles. Their reaction with various dipolarophiles provides a route to a wide range of substituted pyrazoles. rsc.org

Specialized Synthetic Routes for Aminopyrazole Scaffolds

The synthesis of aminopyrazoles, the structural class to which 3-tert-butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine belongs, often requires more specialized starting materials to introduce the amino functionality correctly.

Reactions of β-Ketonitriles with Hydrazines

The most versatile and widely used method for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.orgchim.it This reaction is mechanistically similar to the Knorr synthesis but utilizes the nitrile group as a precursor to the amino group. The reaction is believed to proceed via nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. nih.govbeilstein-journals.org This is followed by a subsequent intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the carbon of the nitrile group, leading to the formation of the 5-aminopyrazole ring system. nih.govbeilstein-journals.org This method is highly efficient for producing a diverse array of 5-aminopyrazole derivatives. beilstein-journals.orgpsu.edu

Table 2: Synthesis of 5-Aminopyrazoles from β-Ketonitriles

| β-Ketonitrile (R1, R2 substituents) | Hydrazine (R3 substituent) | Reaction Conditions | Product | Reference(s) |

|---|---|---|---|---|

| General β-Ketonitrile | Hydrazine or Substituted Hydrazine | Typically reflux in alcohol (e.g., ethanol) | 3,4-Disubstituted-1H-pyrazol-5-amine | beilstein-journals.org, nih.gov |

| 4,4-dimethyl-3-oxopentanenitrile | 2-Nitrophenylhydrazine (B1229437) | Acidic conditions (e.g., HCl), heating | 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine | documentsdelivered.com |

| 4,4-dimethyl-3-oxopentanenitrile | 3-Nitrophenylhydrazine (B1228671) | HCl, 70 °C | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | nih.gov |

Utilization of Malononitrile (B47326) and Related Precursors in Pyrazole Formation

Malononitrile and its derivatives are also valuable precursors for the synthesis of aminopyrazoles. beilstein-journals.org Malononitrile can dimerize under certain conditions, and this dimer can then react with hydrazines to form 3,5-diaminopyrazoles. arkat-usa.orgresearchgate.net Furthermore, alkylidenemalononitriles, which are derivatives of malononitrile, react with hydrazines to yield substituted 5-aminopyrazoles. beilstein-journals.org

Another related approach involves the use of hydrazonoyl halides, which can react with active methylene (B1212753) compounds like malononitrile in the presence of a base (e.g., sodium ethoxide) to afford substituted 5-aminopyrazoles. nih.govbeilstein-journals.org This method provides a route to complex, polysubstituted aminopyrazole structures.

Targeted Synthesis of 3-tert-Butyl-1-(nitrophenyl)-1H-pyrazol-5-amine and Related Isomers

The specific synthesis of 3-tert-butyl-1-(nitrophenyl)-1H-pyrazol-5-amine isomers highlights the practical application of the β-ketonitrile condensation method.

The synthesis of the target compound, 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine , has been reported and involves the reaction of 2-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile. documentsdelivered.com This reaction directly assembles the desired substituted aminopyrazole core.

Similarly, the synthesis of the isomeric compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine , was achieved by reacting 3-nitrophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile. nih.gov The reaction was carried out in aqueous hydrochloric acid at 70 °C, affording the product as a yellow solid in 68% yield. nih.gov This demonstrates the regiochemical outcome is directly controlled by the choice of the substituted phenylhydrazine (B124118) precursor.

These targeted syntheses underscore the robustness of the cyclocondensation of β-ketonitriles with appropriately substituted hydrazines as a direct and efficient route to specifically substituted 1,3,5-aminopyrazoles.

Condensation of Substituted Hydrazines with Appropriate Diketone or Nitrile Precursors

The most versatile and widely utilized method for synthesizing 5-aminopyrazoles involves the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile. beilstein-journals.org This approach is exemplified in the synthesis of a structural isomer of the title compound, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. In this synthesis, 3-nitrophenylhydrazine is reacted with 4,4-dimethyl-3-oxopentanenitrile in an aqueous solution of hydrochloric acid. The mixture is heated, leading to the formation of the desired 5-aminopyrazole product with a yield of 68%. nih.gov

The general mechanism for this transformation begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon of the β-ketonitrile. beilstein-journals.org This initial step forms a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs, where the second nitrogen atom of the hydrazine moiety attacks the carbon of the nitrile group, leading to the formation of the stable five-membered pyrazole ring. beilstein-journals.org

This synthetic strategy is broadly applicable for producing a wide array of 5-aminopyrazole derivatives. The specific precursors for the title compound, 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine, would be 2-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile.

| Hydrazine Precursor | Nitrile Precursor | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine | 4,4-Dimethyl-3-oxopentanenitrile | 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine | 68% | nih.gov |

Evaluation of Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, green chemistry principles have driven the development of more environmentally benign synthetic methods. For pyrazole synthesis, solvent-free and microwave-assisted (MW) protocols have emerged as powerful alternatives to conventional heating methods. These techniques often lead to significantly reduced reaction times, higher yields, and simpler work-up procedures. nih.govbeilstein-journals.org

Microwave irradiation has been shown to be particularly effective for the synthesis of 5-aminopyrazoles and their derivatives. nih.govbeilstein-journals.org For instance, the multicomponent reaction of β-ketonitriles, 5-aminopyrazoles, and aldehydes under microwave assistance provides better yields of the corresponding fused pyrazolo[3,4-b]pyridine derivatives in a shorter time compared to conventional heating. nih.govbeilstein-journals.org In some cases, solvent-free microwave irradiation gives high yields of the desired products, highlighting the efficiency and environmental benefits of this approach. beilstein-journals.org

Solvent-free synthesis of 5-aminopyrazole derivatives has also been achieved using heterogeneous catalysts. For example, the reaction of ketene (B1206846) N,S-acetals with hydrazine hydrate (B1144303) under solvent-free conditions using V₂O₅/SiO₂ as a catalyst affords 5-aminopyrazoles in high yields (88–95%). nih.gov Another approach involves the one-pot, two-step solvent-free synthesis of N-substituted 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amines, which proceeds through the formation of an imine intermediate followed by reduction. mdpi.com These methods underscore the potential for developing efficient and sustainable syntheses for compounds like 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine.

| Method | Key Features | Typical Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave dielectric heating | Rapid, efficient, better yields, shorter reaction times | nih.govbeilstein-journals.orgnih.gov |

| Solvent-Free Synthesis | Reactions conducted without a solvent, sometimes with a catalyst | Environmentally friendly, high yields, operational simplicity | beilstein-journals.orgnih.govmdpi.com |

Investigation of Reaction Mechanisms and Regioselectivity in Pyrazole Synthesis

The reaction between a substituted hydrazine and an unsymmetrical 1,3-dielectrophile, such as a β-ketonitrile or a 1,3-diketone, can potentially yield two different regioisomeric pyrazoles. The regioselectivity of the reaction is determined by which nitrogen atom of the hydrazine attacks which electrophilic center of the precursor.

In the case of the reaction between an arylhydrazine and a β-ketonitrile like 4,4-dimethyl-3-oxopentanenitrile, the initial attack typically occurs between the more basic, terminal (-NH₂) nitrogen of the hydrazine and the more electrophilic carbonyl carbon of the ketonitrile. Following this, the cyclization step involves the attack of the other nitrogen atom (the one attached to the aryl group) onto the nitrile carbon. This sequence leads specifically to the formation of a 1-aryl-5-aminopyrazole, such as the title compound.

The regiochemical outcome is governed by a combination of steric and electronic factors of both reactants. For instance, in the synthesis of pyrazoles from trifluoromethyl-β-diketones and 5-aminopyrazoles, the formation of different regioisomers can be controlled by the reaction conditions. Under solvent-free conditions, the keto form of the diketone is favored, leading to the attack of the 5-NH₂ group on the more electrophilic carbonyl adjacent to the CF₃ group. beilstein-journals.org Conversely, in a solvent, the enol form can predominate, leading to a different reaction pathway and the formation of the other regioisomer. beilstein-journals.org

Recent studies have also shown that reaction conditions can be highly chemo- and regioselective. In a one-pot, three-step synthesis of N-substituted pyrazoles, the substituted nitrogen atom of methyl- or benzyl-hydrazine selectively displaces a methylthio group, and the subsequent cyclization occurs in a specific orientation to yield a single N¹-substituted pyrazole product. nih.gov However, altering the conditions, such as performing the reaction solvent-free, can sometimes lead to a mixture of regioisomers. nih.gov This highlights the critical role of the synthetic methodology in controlling the structure of the final product.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 3-tert-butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum reveals distinct signals for each unique proton. The tert-butyl group typically presents as a sharp singlet in the upfield region, integrating to nine protons. The aromatic protons of the 2-nitrophenyl ring exhibit complex splitting patterns (multiplets) in the downfield aromatic region, characteristic of a substituted benzene (B151609) ring. A single proton on the pyrazole (B372694) ring and the protons of the amine group also produce characteristic signals.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. Key resonances include those for the quaternary and methyl carbons of the tert-butyl group, the carbons of the pyrazole ring (including the C-NH₂, C-tert-butyl, and the CH carbons), and the six distinct carbons of the 2-nitrophenyl substituent. The specific chemical shifts are sensitive to the electronic effects of the nitro and amine groups.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine Note: This table is illustrative as the specific experimental values from the primary literature were not available.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| -C(CH₃)₃ | ~1.3 | ~30 | 9H singlet for the methyl protons of the tert-butyl group. |

| -C(CH₃)₃ | - | ~32 | Quaternary carbon of the tert-butyl group. |

| Pyrazole C4-H | ~5.8 | ~90 | Singlet for the proton on the pyrazole ring. |

| -NH₂ | ~4.5 (broad) | - | Broad singlet for the two amine protons. |

| Aromatic H's | ~7.5 - 8.2 | ~120 - 150 | Multiplets corresponding to the four protons on the nitrophenyl ring. |

| Pyrazole C3 | - | ~160 | Carbon attached to the tert-butyl group. |

| Pyrazole C5 | - | ~150 | Carbon attached to the amine group. |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be crucial for establishing the connectivity of the protons on the 2-nitrophenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for piecing together the molecular skeleton, for instance, by showing correlations from the tert-butyl protons to the C3 and quaternary carbons of the pyrazole ring, and from the pyrazole C4-H to adjacent pyrazole carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining the relative orientation of the substituents, such as the spatial relationship between the protons of the tert-butyl group and the protons on the 2-nitrophenyl ring.

For pyrazole compounds, the potential for tautomerism exists, particularly in aminopyrazoles which can exist in amino and imino forms. Variable-temperature NMR studies can provide insight into these dynamic processes. By observing changes in chemical shifts or the coalescence of signals at different temperatures, the presence of multiple tautomers in equilibrium and the energy barriers for their interconversion can be determined. For 1,3,5-substituted pyrazoles like the title compound, the amino form is generally the most stable, but NMR is the definitive tool for confirming the predominant tautomer in solution.

Vibrational Spectroscopy Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 2: Key FT-IR Vibrational Frequencies for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine Note: This table is illustrative as the specific experimental values from the primary literature were not available.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch (aromatic) | Nitrophenyl and Pyrazole Rings |

| 2960 - 2870 | C-H stretch (aliphatic) | tert-Butyl Group |

| 1640 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1550 - 1510 | N-O stretch (asymmetric) | Nitro Group (-NO₂) |

| 1360 - 1320 | N-O stretch (symmetric) | Nitro Group (-NO₂) |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide an exact mass, which allows for the unambiguous determination of the molecular formula (C₁₃H₁₆N₄O₂). The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions resulting from the cleavage of the molecule.

Expected fragmentation patterns would include the loss of a methyl group ([M-15]⁺) from the tert-butyl substituent, loss of the nitro group ([M-46]⁺), and cleavages within the pyrazole ring structure. Analysis of these fragments helps to confirm the connectivity of the different structural units.

Table 3: Predicted Mass Spectrometry Fragments Note: This table is illustrative as the specific experimental values from the primary literature were not available.

| m/z Value | Proposed Fragment |

|---|---|

| 260 | [M]⁺ (Molecular Ion) |

| 245 | [M - CH₃]⁺ |

| 214 | [M - NO₂]⁺ |

| 203 | [M - C(CH₃)₃]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of 3-tert-butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic pyrazole and nitrophenyl systems, as well as n → π* transitions involving the lone pairs of electrons on the nitrogen and oxygen atoms. The position and intensity of the absorption maxima (λ_max) are influenced by the extended conjugation between the aromatic rings and the electronic nature of the substituents.

Advanced Crystallographic Analysis and Crystal Engineering

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) analysis has been the cornerstone for determining the solid-state structure of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine. nih.gov This technique provides a definitive map of atomic positions, allowing for a precise understanding of the molecule's geometry, conformation, and the intricate network of intermolecular forces at play within the crystal lattice. nih.gov

Precise Determination of Molecular Geometry and Conformation

Table 1: Key Molecular Geometry Features

| Feature | Description |

|---|---|

| Core Structure | A pyrazole (B372694) ring substituted with tert-butyl, 2-nitrophenyl, and amine moieties. |

| Key Substituents | The bulky tert-butyl group and the sterically demanding 2-nitrophenyl group significantly influence the molecule's conformation. |

| Conformational State | The precise geometry, including all bond lengths and angles, has been elucidated through SC-XRD analysis. nih.gov |

Detailed Analysis of Intermolecular Interactions in the Crystalline State

Table 2: Hydrogen Bonding and Weak Interactions

| Interaction Type | Description | Contribution |

|---|

| C—H···N | Contacts between aliphatic C-H groups and a pyrazole nitrogen atom have been identified. nih.gov | Hirshfeld surface analysis shows a 5.8% contribution from H···N contacts. nih.gov |

The supramolecular structure is significantly influenced by π-stacking and dispersion interactions, which are the main stabilizing forces in the crystal packing. nih.gov Notably, H···C π-stacking interactions, particularly those involving the ortho- and para-C—H atoms of the phenyl groups, play a crucial role in the packing motif. nih.gov Computational calculations have highlighted the dominance of dispersion forces in stabilizing the crystal structure. nih.gov

Table 3: π-Stacking and Dispersion Interactions

| Interaction Type | Description |

|---|---|

| π-Stacking | The crystal packing is mainly stabilized by a network of π-stacking interactions. nih.gov |

| H···C π-stacking | Specific interactions between C-H atoms of the phenyl groups contribute significantly to the packing. nih.gov |

| Dispersion Forces | Theoretical calculations confirm that dispersion forces are the dominant contributors to crystal stability. nih.gov |

Beyond the primary forces, the crystal structure is further stabilized by a variety of weak non-covalent interactions. These include the previously mentioned C—H···N and H···C π-stacking contacts, which collectively create a robust and stable three-dimensional architecture. nih.gov

Dihedral Angle Analysis and Assessment of Molecular Coplanarity

The steric hindrance caused by the ortho-nitro group on the phenyl ring and the tert-butyl group on the pyrazole ring forces a non-coplanar arrangement between the two ring systems. An analysis of the dihedral angle between the plane of the pyrazole ring and the plane of the 2-nitrophenyl ring is essential to quantify this deviation from planarity. This twisting is a critical structural feature, influencing both the molecular conformation and the nature of the intermolecular packing interactions. nih.gov

| Dihedral Angle | A specific dihedral angle defines the twist between the pyrazole and phenyl ring planes, a result of steric repulsion. |

In-Depth Crystallographic and Crystal Engineering Analysis of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine Remains Elusive

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific research on the advanced crystallographic analysis and crystal engineering of the chemical compound 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine. Despite the significant interest in the broader family of pyrazole derivatives for their diverse applications in medicinal chemistry and materials science, this particular isomer has not been the subject of detailed structural studies, including Hirshfeld surface analysis or the application of crystal engineering principles to predict its supramolecular architectures.

While extensive research exists for structurally related isomers, such as 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine and 3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine, the ortho-nitro substituted variant remains uncharacterized in the context of advanced solid-state chemistry. This gap in the literature means that detailed data on its crystal packing, intermolecular interactions, and the quantitative mapping of these contacts are not available.

Consequently, it is not possible to provide a thorough and scientifically accurate article on the specific topics of Hirshfeld surface analysis and the application of crystal engineering principles for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine as outlined in the user's request. Any attempt to do so would necessitate extrapolation from related but distinct molecules, a practice that would not meet the required standards of scientific accuracy and specificity for the requested compound.

Further research, including the synthesis of single crystals and subsequent X-ray diffraction analysis, would be required to elucidate the crystallographic and supramolecular properties of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine. Such studies would be invaluable in understanding how the position of the nitro group on the phenyl ring influences the crystal packing and intermolecular interactions, contributing to the broader field of crystal engineering of pyrazole-based compounds.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine, DFT calculations have been performed to predict its optimized geometry, electronic structure, and spectroscopic parameters. A study by Cuenú et al. utilized the B3LYP functional with the 6-311++G(d,p) basis set to carry out these theoretical calculations, demonstrating a strong correlation between theoretical predictions and experimental findings.

The geometry of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine was optimized using the B3LYP/6-311++G(d,p) level of theory to find the minimum energy structure. The calculations revealed significant steric hindrance between the tert-butyl group at position C3 of the pyrazole (B372694) ring and the ortho-nitro group on the phenyl ring. This steric repulsion forces the nitrophenyl ring to rotate out of the plane of the pyrazole ring.

The key structural feature is the dihedral angle between the pyrazole and the nitrophenyl rings. The calculated C4-N1-C8-C13 dihedral angle is -115.1°, indicating a substantially twisted conformation. This non-planar arrangement is a direct consequence of minimizing the steric strain between the bulky substituents. The nitro group is also twisted relative to the phenyl ring, with a calculated O1-N4-C9-C8 dihedral angle of -150.3°. The computed bond lengths and angles from the optimized geometry are in good agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the computational model.

| Bond Lengths (Å) | Bond Angles (°) | Dihedral Angles (°) | |||

|---|---|---|---|---|---|

| Parameter | Value | Parameter | Value | Parameter | Value |

| N1-N2 | 1.378 | N2-N1-C4 | 110.8 | C4-N1-C8-C13 | -115.1 |

| N1-C4 | 1.349 | N1-C4-C5 | 104.9 | C2-C3-C5-C4 | -0.1 |

| C2-C3 | 1.393 | C3-C2-N2 | 109.8 | O1-N4-C9-C8 | -150.3 |

| C4-C5 | 1.405 | C2-C3-C5 | 104.1 | ||

| N1-C8 | 1.428 | N1-C8-C9 | 120.4 |

The electronic properties of the molecule were investigated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine, the HOMO is primarily located on the 5-amino-pyrazole moiety, while the LUMO is concentrated on the 2-nitrophenyl ring. This distribution indicates that an electronic transition would involve a charge transfer from the electron-donating amino-pyrazole portion to the electron-withdrawing nitrophenyl ring.

The calculated energies for these orbitals provide quantitative insight into the molecule's electronic behavior.

| Property | Value |

|---|---|

| HOMO Energy | -6.01 eV |

| LUMO Energy | -2.11 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 eV |

The Molecular Electrostatic Potential (MEP) map further visualizes the electronic distribution and provides information about regions susceptible to electrophilic and nucleophilic attack. The MEP analysis shows the most negative potential (red region) is located around the oxygen atoms of the nitro group, making this area a likely site for electrophilic attack. Conversely, the most positive potential (blue region) is found near the hydrogen atoms of the amine group, indicating a site for potential nucleophilic interaction.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. The theoretical vibrational frequencies for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine were calculated and found to be in good agreement with experimental FT-IR spectra. For instance, the characteristic symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group were computationally predicted and correspond well with the observed spectral bands.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3510 | Asymmetric stretching of NH₂ |

| ν(N-H) | 3402 | Symmetric stretching of NH₂ |

| ν(C-H) | 3075 | Aromatic C-H stretching |

| ν(NO₂) | 1528 | Asymmetric stretching of NO₂ |

| ν(NO₂) | 1355 | Symmetric stretching of NO₂ |

Similarly, ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method. The theoretical chemical shifts showed excellent correlation with the experimental data, aiding in the definitive assignment of all proton and carbon signals in the respective NMR spectra. This strong agreement between calculated and experimental spectroscopic data underscores the reliability of the DFT-optimized molecular structure.

Quantum Theory of Atoms in Molecules (QTAIM) and Related Analyses (e.g., QTAIM-C)

A comprehensive search of the scientific literature did not yield specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) to 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine. While this methodology is used to analyze chemical bonding and intermolecular interactions in related compounds, specific topological analyses of the electron density for this molecule are not available in published research.

Computational Studies of Intermolecular Interaction Energies (e.g., CE-B3LYP)

No specific computational studies on the intermolecular interaction energies for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine using methods such as CE-B3LYP were found in the available literature. Such calculations are valuable for understanding crystal packing and the energetic contributions of different non-covalent interactions, but have not been reported for this particular compound.

Theoretical Insights into Tautomerism and Energetic Favorability

Theoretical investigations into the potential tautomerism of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine and the energetic favorability of its different tautomeric forms have not been reported in the scientific literature. While tautomerism is a known phenomenon in pyrazole derivatives, specific DFT studies to determine the relative stabilities of possible tautomers for this molecule are not available.

Reactivity, Chemical Transformations, and Functionalization Strategies

Chemical Reactions of the Pyrazole (B372694) Ring System

The reactivity of the core pyrazole structure is influenced by its substituents. The tert-butyl group at the C3 position offers steric hindrance, while the nitrophenyl group at N1 and the amine at C5 electronically modulate the ring's reactivity.

Electrophilic Substitution Reactions on the Nitrophenyl Moiety

The nitrophenyl group attached to the pyrazole ring is subject to electrophilic aromatic substitution, although its reactivity is significantly attenuated. The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. lumenlearning.com Similarly, the pyrazol-1-yl substituent generally acts as a deactivating group towards electrophilic substitution on the phenyl ring.

Consequently, further electrophilic substitution on the 2-nitrophenyl ring is challenging. Should a reaction occur, the incoming electrophile would be directed to the positions meta to the nitro group (C4' and C6') and ortho/para to the pyrazole substituent. The combined deactivating effects of both the nitro and pyrazole groups mean that harsh reaction conditions are typically required for reactions such as further nitration, halogenation, or sulfonation. lumenlearning.comijnrd.org

Nucleophilic Reactions at the Amine Group

The primary amine group at the C5 position of the pyrazole ring is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a wide array of electrophiles. mnstate.edu This reactivity is fundamental to many of the derivatization strategies employed for this compound. Reactions such as alkylation, acylation, and condensation with carbonyl compounds are characteristic of this functional group, providing pathways to a multitude of derivatives.

Chemical Modifications and Derivatization of the Amine Functionality

The amine group is the most frequently targeted site for chemical modification, serving as a handle for introducing diverse structural motifs and functionalities.

Formation of Schiff Bases and Related Imines

One of the most common transformations of the 5-amino group is its condensation with aldehydes and ketones to form Schiff bases or imines. researchgate.netijtsrd.com This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. mdpi.com

3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine readily reacts with various aromatic aldehydes to yield the corresponding (E)-N-(3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)-1-aryl-methanimines. mdpi.com These reactions are valuable for creating larger, more complex molecules with potential applications in coordination chemistry and materials science. mdpi.com

Table 1: Examples of Schiff Base Formation

| Aldehyde Reactant | Resulting Schiff Base | Reference |

|---|---|---|

| 4-((E)-styryl)benzaldehyde | (E)-N-(3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-yl)-1-(4-((E)-styryl)phenyl)methanimine | mdpi.com |

Acylation and Alkylation Reactions of the Amine

The nucleophilic amine can be readily acylated or alkylated. mnstate.edu

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives (amides). This modification can be used to introduce a variety of functional groups and is a key step in the synthesis of many biologically active compounds. mdpi.com

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary and tertiary amines. Polyalkylation can be a competing reaction, but conditions can often be controlled to favor mono- or dialkylation. mnstate.eduyoutube.comyoutube.com These reactions expand the structural diversity of derivatives obtainable from the parent amine.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. nih.govbenthamdirect.com Future research on 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine will likely focus on "green" synthetic strategies that offer advantages over classical methods, which often involve harsh conditions and hazardous materials. nih.govbenthamdirect.com

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.govscielo.brresearchgate.net The application of microwave irradiation to the synthesis of pyrazole (B372694) derivatives, potentially under solvent-free conditions, could offer a more efficient and sustainable route to 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine. nih.govmdpi.comx-mol.net

Solvent-Free Reactions: Eliminating organic solvents is a key principle of green chemistry. benthamdirect.com Research into solid-state reactions or reactions using minimal solvent for the synthesis of pyrazoles is a promising avenue. nih.govscielo.brmdpi.comx-mol.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.gov Designing a multicomponent reaction for the one-pot synthesis of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine would be a significant advancement.

Use of Green Catalysts: Investigating the use of recyclable and non-toxic catalysts, such as biocatalysts or supported metal catalysts, can further enhance the sustainability of the synthesis. nih.govresearchgate.net

The table below summarizes some potential green synthetic approaches for pyrazole derivatives.

| Synthetic Approach | Potential Advantages | Relevant Findings |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficiency. nih.govscielo.br | Successful for various pyrazole and pyrazolone (B3327878) derivatives, often under solvent-free conditions. nih.govmdpi.comgsconlinepress.com |

| Ultrasonic Assistance | Enhanced reaction rates and yields through acoustic cavitation. benthamdirect.com | A recognized green chemistry technique for synthesizing heterocyclic compounds. benthamdirect.com |

| Solvent-Free Conditions | Reduced waste, lower environmental impact, simplified workup. benthamdirect.commdpi.com | Demonstrated to be effective for the synthesis of various heterocyclic compounds, including pyrazoles. nih.govmdpi.com |

| Aqueous Media Synthesis | Use of a non-toxic, inexpensive, and environmentally benign solvent. gsconlinepress.comacs.org | Effective for synthesizing pyrazole derivatives, sometimes with the aid of catalysts. acs.org |

Development of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure is crucial for predicting the properties and reactivity of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine. While standard techniques like 1H and 13C NMR are fundamental, future research will benefit from the application of more advanced methods.

Future directions in characterization include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule, which is invaluable for unambiguous structure confirmation, especially for complex derivatives. ipb.pt

Solid-State NMR (ssNMR): This technique can provide insights into the structure and dynamics of the compound in the solid state, complementing data from single-crystal X-ray diffraction. rsc.org

X-Ray Crystallography: Obtaining a single-crystal X-ray structure of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgnih.govwikipedia.orgthepharmajournal.com This is particularly important for understanding its physical properties and potential for polymorphism.

Advanced Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. mdpi.com Further fragmentation studies using techniques like MS/MS can help to elucidate the structure and stability of the molecule.

The following table outlines advanced characterization techniques and the insights they can provide.

| Technique | Information Provided |

| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and unambiguous assignment of proton and carbon signals. ipb.pt |

| X-Ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. rsc.orgwikipedia.orgthepharmajournal.com |

| Solid-State NMR | Structural information in the solid phase, including polymorphism and dynamics. rsc.org |

| High-Resolution Mass Spectrometry | Exact molecular formula and structural information through fragmentation patterns. mdpi.com |

Refined Computational Modeling for Structure-Reactivity Correlations

Computational chemistry has become an indispensable tool for understanding the electronic structure, properties, and reactivity of molecules. eurasianjournals.com Future research on 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine will greatly benefit from refined computational modeling.

Areas for future computational studies include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to predict the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic data (like NMR chemical shifts and vibrational frequencies). tandfonline.comresearchgate.net Comparing these theoretical predictions with experimental data can validate the computational model.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule, including conformational changes and interactions with solvents or biological macromolecules. eurasianjournals.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): For a series of related pyrazole derivatives, QSAR studies can be employed to build models that correlate structural features with their chemical reactivity or biological activity. researchgate.net

Reaction Mechanism Studies: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts.

The table below details various computational methods and their applications.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and property prediction. tandfonline.comresearchgate.net | Optimized geometry, electronic energies (HOMO/LUMO), spectroscopic parameters. tandfonline.comresearchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. eurasianjournals.com | Conformational dynamics, solvent effects, binding interactions. eurasianjournals.comtandfonline.com |

| QSAR | Correlating chemical structure with activity/property. researchgate.net | Predictive models for biological activity or physical properties. researchgate.net |

Design of Next-Generation Pyrazole-Based Chemical Scaffolds for Diverse Chemical Applications

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. tandfonline.comspast.orgmdpi.comnih.gov The specific substituents on 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine—a bulky tert-butyl group, an electron-withdrawing nitro group, and a nucleophilic amine group—offer multiple points for diversification to create next-generation scaffolds. nih.gov

Future research in this area could focus on:

Medicinal Chemistry: The pyrazole core is found in drugs with anti-inflammatory, anticancer, and antimicrobial properties. chemrevlett.comnih.gov The amino group of the title compound can be readily functionalized to generate a library of new derivatives for biological screening. nih.gov For instance, the synthesis of amides, sulfonamides, or Schiff bases could lead to new therapeutic agents. rsc.orgrsc.orgtandfonline.com

Agrochemicals: Pyrazole derivatives are also important in the agrochemical industry as herbicides and insecticides. nih.gov Modifications of the 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine structure could lead to the development of new crop protection agents. researchgate.netchemimpex.com

Materials Science: The aromatic and electron-rich nature of the pyrazole ring makes it a candidate for incorporation into functional materials such as organic light-emitting diodes (OLEDs) or conductive polymers. nbinno.com The nitro and amino groups on the phenyl ring could be chemically modified to tune the electronic properties of such materials.

Q & A

Q. What are the optimal synthetic routes for 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via microwave-assisted reactions or multi-step condensation. For example, microwave-mediated cyclization of precursors (e.g., 3-tert-butyl-N-substituted pyrazoles with nitro-substituted benzaldehydes) enhances reaction efficiency and reduces byproducts . Key parameters include temperature (120–150°C), solvent polarity (DMF or acetonitrile), and catalyst choice (e.g., p-toluenesulfonic acid). A comparative table of synthetic methods is provided below:

| Method | Precursors | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Microwave-assisted | 3-tert-butyl pyrazole + 2-nitrobenzaldehyde | 78 | 95 | |

| Conventional reflux | Similar precursors in ethanol | 62 | 88 |

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. How is the crystal structure of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is employed. The compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters: a = 11.94 Å, b = 9.64 Å, c = 11.77 Å, β = 93.5° . Key stabilizing interactions include:

- N–H⋯N hydrogen bonds between the pyrazole amine and nitro groups (bond length: 2.89 Å).

- C–H⋯O weak interactions (3.12 Å) from tert-butyl C–H to nitro oxygen.

- Dihedral angle between pyrazole and nitrobenzene rings: ~50.6°, indicating non-coplanarity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) are used to assess binding affinity to targets like GPCRs or kinases. Steps include:

Protein Preparation : Retrieve target structures (e.g., PDB ID 4EA3 for p38 MAPK) and optimize via energy minimization.

Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional parameters to the compound.

Docking : Grid box centered on the active site (20 ų), 50 runs per simulation.

Analysis : Binding energy (ΔG ≤ −7.5 kcal/mol suggests strong affinity) and hydrogen bond occupancy (>70% in MD trajectories).

Studies on analogous pyrazoles show interactions with hydrophobic pockets (tert-butyl group) and polar residues (nitro group) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Discrepancies arise from solvent polarity, temperature, and measurement techniques. A systematic approach includes:

- Solubility Screening : Use a shake-flask method with HPLC quantification. Test solvents (e.g., DMSO, ethanol, water) at 25°C and 37°C.

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to correlate solubility with solvent properties.

- Co-solvency Studies : Blend solvents (e.g., PEG-400/water) to enhance solubility.

Example data for DMSO: 12.5 mg/mL (25°C) vs. 18.3 mg/mL (37°C) .

Q. What strategies mitigate thermal degradation during storage or biological assays?

- Methodological Answer : Thermal stability is assessed via TGA/DSC. Key findings:

- Decomposition Onset : ~180°C (N₂ atmosphere, 10°C/min).

- Stabilization Methods :

- Lyophilization for long-term storage (−20°C, argon atmosphere).

- Use of antioxidants (0.1% BHT) in solution formulations.

Structural analogs with nitro groups show sensitivity to UV light; thus, amber vials are recommended .

Q. How do steric effects from the tert-butyl group influence regioselectivity in derivative synthesis?

- Methodological Answer : The tert-butyl group imposes steric hindrance, directing electrophilic substitution to the para position of the pyrazole ring. Experimental validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.